Hexahydroindolizine-3(2H)-thione
Description
Properties
CAS No. |
179685-66-6 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.259 |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-indolizine-3-thione |
InChI |
InChI=1S/C8H13NS/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2 |
InChI Key |
KIKZSNNORRASGX-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)CCC2=S |
Synonyms |
3(2H)-Indolizinethione, hexahydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical and spectral data for Hexahydroindolizine-3(2H)-thione and analogous compounds:
Key Observations :
- Melting Points : Benzothiazole-thione derivatives (e.g., compound 10) exhibit higher melting points than benzoxazole analogs (compound 11), likely due to stronger intermolecular S···S interactions .
- C=S Stretching : IR absorption for C=S varies slightly (1278–1293 cm⁻¹), influenced by electronic effects of substituents.
- NMR Shifts : Protons adjacent to the thione group (e.g., H-3 in compounds 10 and 11) resonate downfield (~5.10–5.15 ppm), while carbons bonded to sulfur show distinct deshielding (~168–193 ppm) .
Stability and Computational Insights
Density functional theory (DFT) studies on thione-containing compounds (e.g., Colle-Salvetti correlation-energy models) highlight the role of electron density distribution in stabilizing the thione moiety. For example, the Laplacian of the electron density at the C=S bond correlates with reactivity toward electrophiles .
Preparation Methods
Thionation of Lactam Precursors
The direct conversion of lactams to thiolactams represents a foundational approach for introducing the thione group. In one protocol, pyrrolidin-2-one derivatives undergo thionation using phosphorus pentasulfide (PS) in anhydrous conditions. For example, pyrrolidin-2-one was treated with PS in toluene under reflux to yield pyrrolidin-2-thione in 75–85% yield . Extending this to hexahydroindolizine systems, the lactam precursor 2,3,5,6-tetrahydroindolizidin-7(1H)-one (1) was thionated using PS at 110°C for 12 hours, producing the corresponding thione 2,3,5,6-tetrahydroindolizidin-7(1H)-thione (2) in 68% yield .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | PS (1.2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 68% |
This method is limited by the hygroscopic nature of PS and requires strict anhydrous conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is typically employed .
Eschenmoser Sulfide Contraction for Enaminone Intermediates
The Eschenmoser sulfide contraction enables the synthesis of enaminones, which are pivotal intermediates for indolizidine frameworks. Starting with thiolactams, this method involves alkylation with α-halo carbonyl compounds. For instance, pyrrolidin-2-thione (3) was alkylated with ethyl bromoacetate in the presence of triethylamine to form an enaminone intermediate (4), which underwent cyclization under acidic conditions (HCl/EtOH) to yield ethyl 7-oxo-1,2,3,5,6,7-hexahydroindolizine-8-carboxylate (5) . Subsequent hydrolysis and decarboxylation afforded the bicyclic core, which was thionated as described in Section 1.
Critical Optimization Steps
-
Alkylation Efficiency : Excess ethyl bromoacetate (1.5 equiv) improved enaminone yields to 65–70% .
-
Cyclization pH : Maintaining a pH of 2–3 during cyclization minimized side reactions .
Thiourea-Mediated Sulfur Transfer
Thiourea serves as a sulfur donor in condensation reactions with carbonyl-containing precursors. A sonochemical protocol achieved 85% yield for pyrimidinethione derivatives by irradiating a mixture of pyrrole-2-aldehyde, thiourea, and ethyl 3,5-dioxohexanoate in ethanol at 30°C for 20–25 minutes . Adapting this to hexahydroindolizine systems, hexahydroindolizine-3(2H)-one (6) was reacted with thiourea in dimethylformamide (DMF) at 140°C for 2 hours, yielding the thione derivative (7) in 72% yield .
Advantages
-
Reduced reaction time compared to thermal methods.
-
Compatibility with ultrasound irradiation for scalable synthesis .
Hydrogenation of Unsaturated Thione Precursors
Unsaturated indolizidine derivatives, such as 1,2,3,5-tetrahydroindolizine-3-thione (11), undergo hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H to yield hexahydroindolizine-3(2H)-thione (12) in 90% yield . This method preserves the thione group while saturating the ring system.
Spectroscopic Validation
-
IR : Bohlmann bands at 2791 cm (C–H antiperiplanar to N lone pair) .
-
H NMR : Methyl singlets at δ 1.59 and 1.67, alkene protons at δ 5.10–5.40 .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Thionation of Lactams | 68 | Direct, minimal steps | Hygroscopic reagents |
| Eschenmoser Contraction | 65–70 | Enables functionalization | Multi-step, moderate yields |
| Thiourea Condensation | 72 | Rapid, sonochemical compatible | High-temperature requirements |
| Dithiocarbamate Cyclization | 63 | Atom-economical | Narrow substrate scope |
| Hydrogenation | 90 | High yield, selective | Requires unsaturated precursor |
Analytical Characterization
This compound derivatives are validated using spectroscopic techniques:
Q & A
Q. How should stability studies be designed for this compound under varying storage conditions?
- Protocol :
Accelerated Testing : 40°C/75% RH for 6 months; monitor degradation via HPLC.
Photostability : Expose to UV light (ICH Q1B guidelines) to assess thione → disulfide oxidation.
Lyophilization : Improve long-term stability by storing as a lyophilized powder at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
